4-(Hydroxymethyl)pyridine-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
4-(hydroxymethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c7-12(10,11)6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,10,11) |
InChI Key |
JORUGAZTGHMXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CO)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxymethyl Pyridine 2 Sulfonamide and Its Analogs
General Synthetic Strategies for Sulfonamide Derivatives
The formation of the sulfonamide bond (SO₂-N) is a cornerstone of many synthetic campaigns. Several robust methods have been developed and refined over the years, each with its own advantages and limitations.
Amidation Reactions of Sulfonyl Chlorides
The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comijarsct.co.inrsc.org This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.in While this method is effective and has been used extensively, the synthesis of the requisite sulfonyl chloride can involve harsh reagents like chlorosulfonic acid, which may not be suitable for complex or sensitive substrates. thieme-connect.com
The general applicability of this method is broad, with numerous variations developed to accommodate different substrates and improve reaction conditions. For instance, palladium-catalyzed cross-coupling reactions can be used to generate the sulfonyl chloride from an aryl boronic acid, which is then reacted in situ with an amine to form the sulfonamide. nih.gov This approach offers a milder alternative to traditional methods.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |
| Aryl/Heteroaryl Sulfonyl Chloride | Primary/Secondary Amine | Base (e.g., Pyridine (B92270), Triethylamine) | Aryl/Heteroaryl Sulfonamide | High | thieme-connect.comijarsct.co.in |
| Arylboronic Acid | Sulfur Dioxide, Chlorine Source | Palladium Catalyst | Arylsulfonyl Chloride | - | nih.gov |
| Thiol | N-chlorosuccinimide (NCS) | Tetrabutylammonium chloride | Sulfonyl Chloride | - | organic-chemistry.org |
Carbon-Nitrogen Bond Formation Approaches
An alternative strategy for constructing sulfonamides involves the formation of the C-N bond, coupling a sulfonamide moiety with an aryl or heteroaryl group. This approach is particularly useful when the corresponding amine is readily available and the sulfonyl chloride is difficult to prepare or handle. Nickel-catalyzed cross-coupling reactions have been developed to connect primary and secondary sulfonamides with (hetero)aryl chlorides. thieme-connect.com These methods have expanded the scope of accessible sulfonamide structures.
Recent advancements have also explored the use of N-centered radicals generated from sulfonamides for C-N coupling reactions, offering a transition-metal-free pathway. acs.org Another innovative approach involves the formal insertion of sulfur dioxide (SO₂) into a C-N bond of primary amines, directly yielding primary sulfonamides without pre-activation of the starting materials. nih.govchemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| Primary/Secondary Sulfonamide | (Hetero)aryl Chloride | Nickel Catalyst | N-(Hetero)aryl Sulfonamide | thieme-connect.com |
| Primary Amine | Anomeric Amide, SO₂ Source | - | Primary Sulfonamide | nih.govchemrxiv.org |
Catalytic Oxidative Sulfonylation Methods
Catalytic oxidative methods provide a more direct route to sulfonamides, often starting from more readily available precursors than sulfonyl chlorides. One such method involves the copper-catalyzed aerobic oxidative coupling of sulfonyl hydrazides and amines. sci-hub.st This approach is environmentally friendly, producing water and nitrogen gas as byproducts. sci-hub.st
Another strategy is the electrochemical oxidative coupling of thiols and amines. acs.org This method is driven by electricity, requires no sacrificial reagents or catalysts, and proceeds rapidly. acs.org These oxidative methods are highly compatible with various functional groups, offering an efficient pathway for sulfonamide synthesis. thieme-connect.com
| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Product | Byproducts | Reference |
| Sulfonyl Hydrazide | Amine | CuBr₂ / Air | Sulfonamide | Water, Nitrogen | sci-hub.st |
| Thiol | Amine | Electricity | Sulfonamide | Hydrogen | acs.org |
Condensation Reactions in Sulfonamide Synthesis
Condensation reactions represent another important class of transformations for sulfonamide synthesis. A common method involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. ijarsct.co.in This is a type of condensation reaction where a small molecule (HCl) is eliminated.
More broadly, condensation reactions can be employed to build complex molecules containing a sulfonamide moiety. For example, N-sulfonyl imines can be synthesized via the condensation of sulfonamides with aldehydes, which can then be further elaborated. researchgate.net
Specific Approaches for Pyridine-Sulfonamide Derivatives with Hydroxymethyl Substitution
The synthesis of 4-(hydroxymethyl)pyridine-2-sulfonamide requires the regioselective introduction of both a sulfonamide group and a hydroxymethyl group onto the pyridine ring. The general strategies described above can be adapted for this purpose, often involving the use of pre-functionalized pyridine starting materials.
Synthesis of N-Sulfonamide 2-Pyridone Frameworks
The synthesis of N-sulfonamide 2-pyridone derivatives, which are structurally related to the target compound, has been reported through various multi-step sequences. bohrium.comresearchgate.net One approach involves the reaction of a sulfonylhydrazide with a ketene (B1206846) dithioacetal derivative. bohrium.com Another strategy utilizes the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles to construct the pyridone ring system. nih.govacs.org These methods demonstrate the feasibility of constructing complex pyridine-based sulfonamides.
A general synthetic route could involve starting with a pre-functionalized pyridine, such as 4-(hydroxymethyl)pyridin-2-amine or a protected version thereof. This amine could then be diazotized and subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source to generate the corresponding 2-sulfonyl chloride. Subsequent amidation with ammonia (B1221849) would yield the desired this compound. Alternatively, direct amination of a 2-halopyridine derivative bearing the 4-hydroxymethyl group with a sulfonamide under metal-catalyzed conditions could also be a viable route.
| Starting Material | Key Reagents | Intermediate | Final Product | Reference |
| Benzothiazol Sulfonylhydrazide | Ketene Dithioacetal Derivatives | - | N-Sulfonamide 2-Pyridone | bohrium.comresearchgate.net |
| N-Cyanoacetoarylsulfonylhydrazide | Electrophiles (e.g., 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles) | - | Pyridine-based N-Sulfonamides | nih.govacs.org |
| 4-(Hydroxymethyl)pyridin-2-amine | NaNO₂, HCl, SO₂, CuCl₂ | 4-(Hydroxymethyl)pyridine-2-sulfonyl chloride | This compound | Conceptual |
| 2-Halo-4-(hydroxymethyl)pyridine | Sulfonamide | Metal Catalyst (e.g., Pd, Ni) | This compound | Conceptual |
Methodologies for Introducing Hydroxymethyl Moieties onto Pyridine-Sulfonamide Scaffolds
The introduction of a hydroxymethyl group (–CH₂OH) onto a pyridine-sulfonamide scaffold is a critical transformation for creating analogs of this compound. This functional group can significantly influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds. numberanalytics.comnumberanalytics.com Methodologies for this conversion typically involve the chemical modification of a precursor functional group at the 4-position of the pyridine ring.
A primary and highly effective strategy is the reduction of a carboxylic acid or its ester derivative. For instance, a precursor such as 4-carboxypyridine-2-sulfonamide or its corresponding ethyl ester can be subjected to reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are commonly used for the complete reduction of esters and carboxylic acids to primary alcohols. Alternatively, milder reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can be employed, particularly for the reduction of esters, which offers a safer and more manageable reaction profile.
Another viable route involves the reduction of a 4-formylpyridine-2-sulfonamide (an aldehyde). This transformation is readily achieved under mild conditions using sodium borohydride. The high chemoselectivity of this reagent allows for the reduction of the aldehyde without affecting the sulfonamide group or the pyridine ring.
Biocatalysis presents a green and efficient alternative for introducing hydroxymethyl groups. Whole-cell biocatalysts have been successfully used to synthesize intermediates like 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org This approach, involving the selective oxidation of a methyl group, could be adapted for pyridine-sulfonamide scaffolds, offering a sustainable pathway that operates under mild conditions and avoids the use of harsh chemical reagents. rsc.org
The table below summarizes common laboratory methods for this functional group transformation.
| Precursor Functional Group | Reagent(s) | Typical Conditions | Product |
| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | Hydroxymethyl (-CH₂OH) |
| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) | Anhydrous THF (for LiAlH₄); Ethanol/Methanol (for NaBH₄) | Hydroxymethyl (-CH₂OH) |
| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Ethanol/Methanol, Room Temperature | Hydroxymethyl (-CH₂OH) |
| Methyl (-CH₃) | Whole-Cell Biocatalyst (e.g., recombinant microbial cells) | Aqueous buffer, controlled pH and temperature | Hydroxymethyl (-CH₂OH) |
Advanced Synthetic Techniques and Considerations
Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally responsible methods. For the synthesis of this compound and its derivatives, advanced techniques focusing on green chemistry principles, reaction efficiency, and high-throughput synthesis are increasingly important.
Green Chemistry Principles in Sulfonamide Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this involves utilizing safer solvents, minimizing waste, and improving energy efficiency. A significant advancement is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. sci-hub.sersc.org Facile and environmentally benign methods have been developed for synthesizing sulfonamides in aqueous media, often under dynamic pH control, which eliminates the need for organic bases. rsc.org Product isolation in such systems can be simplified to mere filtration after acidification, drastically reducing waste. rsc.org
Other green approaches include solvent-free (neat) reactions and the use of alternative energy sources like microwave irradiation. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase product yields. nih.gov The use of ionic liquids, which are non-volatile and can often be recycled, also represents a greener alternative to traditional solvents and catalysts in the synthesis of pyridine-sulfonamide structures. rsc.orgresearchgate.net
| Green Chemistry Approach | Description | Advantages |
| Aqueous Media | Using water as the primary solvent instead of organic solvents. sci-hub.sersc.org | Non-toxic, non-flammable, low cost, simplified product isolation. |
| Microwave Irradiation | Employing microwave energy to heat reactions. nih.gov | Rapid reaction rates, shorter reaction times, often higher yields. |
| Ionic Liquid Catalysis | Using ionic liquids as catalysts and/or reaction media. rsc.orgresearchgate.net | Low vapor pressure, high thermal stability, potential for recyclability. |
| Solvent-Free Conditions | Conducting reactions without a solvent (neat conditions). nih.govnih.gov | Reduces solvent waste, lowers costs, simplifies purification. |
One-Pot and Multi-Component Reaction Design for Enhanced Efficiency
One-pot and multi-component reactions (MCRs) are powerful strategies for improving synthetic efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. This approach saves time, reduces solvent use, and minimizes waste.
Multi-component reactions are particularly effective for constructing complex heterocyclic systems like pyridine. For example, new pyridine derivatives bearing a sulfonamide moiety can be synthesized in a single step via a four-component reaction. rsc.orgnih.gov A typical MCR might involve reacting an aryl aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), a ketone containing a sulfonamide group, and an ammonium (B1175870) source (like ammonium acetate). rsc.orgnih.gov These reactions are often catalyzed and can be performed under solvent-free conditions, further enhancing their efficiency and green credentials. rsc.orgresearchgate.net
Recent innovations have also enabled the one-pot conversion of readily available starting materials, such as aromatic carboxylic acids and amines, directly into sulfonamides. acs.orgnih.gov This method leverages copper catalysis to convert the carboxylic acid into a sulfonyl chloride intermediate in situ, which then reacts with an amine in the same vessel. acs.orgnih.gov Applying this to isonicotinic acid derivatives provides a highly efficient, streamlined route to pyridine-4-sulfonyl chlorides, which are direct precursors to the corresponding sulfonamides. nih.gov
| Reaction Type | Reactants | Key Features |
| Multi-Component Reaction | 1. Aryl Aldehyde2. Active Methylene Compound3. Ketone with Sulfonamide Moiety4. Ammonium Acetate | All components are combined in a single step to form the pyridine ring. rsc.orgnih.gov |
| One-Pot Decarboxylative Sulfonylation | 1. (Hetero)aryl Carboxylic Acid2. SO₂ Source3. Chlorinating Agent4. Amine | Converts a carboxylic acid directly to a sulfonamide without isolating the sulfonyl chloride intermediate. acs.orgnih.gov |
Solid-Phase Synthesis Applications for Pyridine-Sulfonamide Derivatives
Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry and is instrumental in generating large libraries of compounds for biological screening. In this technique, a starting material is chemically anchored to an insoluble polymer resin, and subsequent reactions are carried out on this solid support. Excess reagents and by-products are easily removed by simple washing and filtration, which greatly simplifies the purification process.
This methodology is well-suited for the synthesis of pyridine-sulfonamide derivatives. One approach involves attaching a suitable pyridine-based starting material to the resin, followed by the sequential addition of other building blocks. For instance, a resin-bound amino-pyridine could be reacted with a sulfonyl chloride to form the desired sulfonamide linkage.
Alternatively, the entire sulfonamide-forming reaction can be performed on the resin. A peptide or other amine-containing scaffold bound to the resin can be reacted with a pyridine-sulfonyl chloride. diva-portal.org A more advanced strategy involves the in situ generation of a reactive sulfonimidoyl chloride (a sulfonamide analog) on the solid phase, which then reacts with an amine to complete the synthesis. diva-portal.org After the final product is assembled on the resin, it is cleaved from the support to yield the purified compound. This high-throughput approach is invaluable for exploring structure-activity relationships by rapidly creating a diverse set of pyridine-sulfonamide analogs. diva-portal.org
| Step | Description | Purpose |
| 1. Resin Functionalization | The solid support (resin) is prepared with a suitable linker. | To provide an anchor point for the first building block. |
| 2. Substrate Loading | The first molecule (e.g., an amino-pyridine derivative) is covalently attached to the resin. | To immobilize the substrate for subsequent reactions. |
| 3. Sequential Reactions | Reagents (e.g., a sulfonyl chloride) are added in solution to modify the resin-bound substrate. Excess reagents are washed away. | To build the target molecule step-by-step on the solid support. |
| 4. Cleavage | The completed molecule is chemically cleaved from the resin support using a reagent like trifluoroacetic acid (TFA). | To release the final, purified product into solution. |
| 5. Product Isolation | The resin is filtered off, and the product is isolated from the filtrate, typically by evaporation. | To obtain the final compound, free from the solid support and excess reagents. |
Structural Elucidation and Advanced Characterization of 4 Hydroxymethyl Pyridine 2 Sulfonamide
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular structure of 4-(hydroxymethyl)pyridine-2-sulfonamide by probing the interactions of the molecule with electromagnetic radiation.
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural motifs: the hydroxyl group, the sulfonamide group, and the pyridine (B92270) ring.
The presence of the hydroxyl (-OH) group from the hydroxymethyl substituent would be confirmed by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of O-H stretching vibrations in alcohols. vscht.cz The sulfonamide group (-SO₂NH₂) gives rise to several distinct bands. Two separate bands for the N-H stretching vibrations are anticipated in the 3350-3250 cm⁻¹ range. Furthermore, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce strong absorptions around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.gov
Vibrations associated with the pyridine ring also appear in the spectrum. The C=C and C=N stretching vibrations within the aromatic ring typically result in multiple bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. lew.ro The C-O stretching of the primary alcohol would be observed in the 1260-1050 cm⁻¹ range. vscht.cz
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3200 (broad) | O-H stretch | Hydroxymethyl (-CH₂OH) |
| 3350-3250 | N-H stretch | Sulfonamide (-SO₂NH₂) |
| >3000 | C-H stretch | Pyridine Ring |
| 1600-1450 | C=C, C=N stretch | Pyridine Ring |
| 1350-1300 | Asymmetric S=O stretch | Sulfonamide (-SO₂NH₂) |
| 1160-1140 | Symmetric S=O stretch | Sulfonamide (-SO₂NH₂) |
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. researchgate.netresearchgate.net Specifically, the three aromatic protons would likely appear as distinct multiplets, with their precise shifts and coupling patterns determined by their positions relative to the sulfonamide and hydroxymethyl groups. The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group would likely produce a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. chemicalbook.com The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is concentration and solvent-dependent, while the two protons of the sulfonamide group (-NH₂) would also appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm). spectrabase.comchemicalbook.com The carbon atom attached to the sulfonamide group (C-2) would be significantly downfield. The carbon of the methylene group (-CH₂) is expected to appear around δ 60-65 ppm. spectrabase.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted Shift (δ, ppm) | Assignment | Predicted Shift (δ, ppm) |
| Pyridine-H | 7.0 - 8.5 | Pyridine-C | 120 - 160 |
| -CH₂- | ~4.5 - 5.0 | -CH₂- | ~60 - 65 |
| -OH | Variable (broad s) |
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₆H₈N₂O₃S), the calculated monoisotopic mass is 188.0259 Da. High-Resolution Mass Spectrometry (HRMS) would be used to measure the exact mass, allowing for the unambiguous determination of the molecular formula.
The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would provide further structural evidence. nih.gov Key fragmentation pathways for sulfonamides often involve the cleavage of the C-S and S-N bonds. researchgate.net Expected fragmentation for this compound could include:
Loss of the sulfonamide group (-SO₂NH₂) or parts thereof, such as SO₂ (64 Da).
Cleavage of the C-S bond, leading to fragments corresponding to the pyridine-4-methanol cation.
Loss of water (18 Da) from the hydroxymethyl group. libretexts.org
General sulfonamide fragmentation can lead to characteristic ions at m/z 156, 108, and 92, although these are typically associated with p-aminophenylsulfonyl structures. researchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Proposed) | Identity |
|---|---|
| 188 | [M]⁺ (Molecular Ion) |
| 170 | [M - H₂O]⁺ |
| 124 | [M - SO₂]⁺ |
| 109 | [C₆H₇NO]⁺ (Pyridine-4-methanol cation) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit strong absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions of the aromatic system. researchgate.net The spectrum of this compound is expected to show characteristic absorption maxima (λ_max) below 300 nm, arising from the π→π* transitions within the conjugated pyridine ring. The presence of the sulfonamide and hydroxymethyl substituents, acting as auxochromes, can cause shifts in the position and intensity of these absorption bands compared to unsubstituted pyridine.
X-ray Crystallographic Analysis for Precise Molecular Geometry Determination
Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.
An X-ray crystallographic study of this compound would yield precise data on the geometry of the pyridine ring and the sulfonamide group. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonamide groups, which dictate the crystal packing arrangement. While specific crystallographic data for this compound is not available in the cited literature, the technique would be essential for a complete solid-state characterization.
Table 4: Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Dihedral angles defining conformation |
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This experimental data is compared against the calculated theoretical values based on the proposed molecular formula to verify its accuracy. For this compound, with the molecular formula C₆H₈N₂O₃S, the theoretical elemental composition can be calculated. The close agreement between the experimentally found values and the calculated values would confirm the empirical formula of the compound. rsc.org
Table 5: Elemental Analysis Data for C₆H₈N₂O₃S
| Element | Calculated % |
|---|---|
| Carbon (C) | 38.29 |
| Hydrogen (H) | 4.28 |
| Nitrogen (N) | 14.88 |
| Sulfur (S) | 17.04 |
Computational and Theoretical Investigations of 4 Hydroxymethyl Pyridine 2 Sulfonamide
Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and has been utilized to study sulfonamide derivatives. These calculations provide insights into the molecule's geometry, stability, and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For pyridine (B92270) and sulfonamide-containing compounds, the distribution of these orbitals is of particular interest. The HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In related heterocyclic systems, it has been observed that the specific arrangement and energy of these orbitals can be influenced by substituents on the aromatic rings. An analysis of 4-(hydroxymethyl)pyridine-2-sulfonamide would reveal the precise locations of the HOMO and LUMO, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A measure of molecular stability and chemical reactivity. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface using a color spectrum. Typically, red areas indicate negative potential, corresponding to regions of high electron density (e.g., lone pairs on oxygen or nitrogen atoms) that are susceptible to electrophilic attack. Conversely, blue areas signify positive potential, representing electron-deficient regions (e.g., hydrogen atoms) that are attractive to nucleophiles.
For this compound, an MEP map would highlight the electronegative oxygen atoms of the sulfonamide and hydroxyl groups, as well as the nitrogen atom in the pyridine ring, as regions of negative potential. The hydrogen atoms, particularly those of the sulfonamide and hydroxyl groups, would be expected to show positive potential. This visualization is critical for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in molecular recognition and crystal packing.
| Color Code | Electrostatic Potential | Interpretation |
| Red | Negative | Electron-rich region, susceptible to electrophilic attack. |
| Yellow/Green | Intermediate/Neutral | Region of moderate electron density. |
| Blue | Positive | Electron-deficient region, susceptible to nucleophilic attack. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
In the context of sulfonamides, NBO analysis can elucidate intramolecular hydrogen bonding and other stabilizing interactions. For this compound, this analysis would reveal charge delocalization between the pyridine ring, the sulfonamide group, and the hydroxymethyl substituent. It would quantify the stability derived from interactions such as the donation of lone pair electrons from oxygen or nitrogen atoms into antibonding orbitals (e.g., n → σ* or n → π* transitions), providing a deeper understanding of the molecule's electronic configuration and stability.
Quantum Theory of Atoms In Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the electron density (ρ(r)) to characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs), where the gradient of the electron density is zero, QTAIM can classify interactions as covalent or non-covalent. The values of the electron density and its Laplacian (∇²ρ(r)) at these BCPs provide quantitative information about the strength and nature of the bonds.
Non-Covalent Interaction (NCI) analysis is a complementary method that visualizes weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. NCI plots are generated based on the electron density and its derivatives, providing a graphical representation of interaction regions. For this compound, QTAIM and NCI analyses would be instrumental in identifying and characterizing the network of intramolecular and intermolecular hydrogen bonds and other weak interactions that govern its crystal structure and molecular conformations.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique specifically designed to identify and visualize non-covalent interactions in real space. It is based on the relationship between the electron density and its gradient. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density.
This plot reveals different types of interactions:
Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values.
Weak interactions (e.g., van der Waals forces) are found near zero.
Strong repulsive interactions (e.g., steric clashes) appear at positive values.
The corresponding 3D visualization maps these interactions onto the molecular structure, with different colors representing the nature of the interaction (typically blue for attractive, green for weak, and red for repulsive). For this compound, RDG analysis would provide a clear and intuitive map of the non-covalent forces that dictate its supramolecular assembly.
| Interaction Type | RDG Plot Signature | 3D Isosurface Color |
| Strong Attraction (Hydrogen Bond) | Spikes at sign(λ₂)ρ < 0 | Blue |
| Weak Interaction (van der Waals) | Spikes at sign(λ₂)ρ ≈ 0 | Green |
| Strong Repulsion (Steric Clash) | Spikes at sign(λ₂)ρ > 0 | Red |
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. These methods can provide insights into conformational changes, interactions with solvent molecules, and binding processes with biological targets.
For a molecule like this compound, which has potential biological activity, MD simulations can be employed to investigate its interaction with enzyme active sites. For instance, simulations could model the binding of the sulfonamide group to the zinc ion often found in metalloenzymes like carbonic anhydrase. Such studies can help elucidate the binding mode, calculate binding free energies, and identify key amino acid residues involved in the interaction, which is crucial information for rational drug design.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and related derivatives, docking studies are instrumental in predicting their interaction with biological targets, most notably carbonic anhydrases (CAs). nih.govmdpi.commdpi.com
Sulfonamides are a well-established class of carbonic anhydrase inhibitors. mdpi.com Their mechanism of action involves the coordination of the sulfonamide group (in its anionic form, SO₂NH⁻) to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govmdpi.com This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity—the reversible hydration of carbon dioxide. nih.govmdpi.com
Docking studies on pyridine-sulfonamide derivatives against various CA isoforms, such as hCA I, hCA II, hCA IX, and hCA XII, have elucidated key binding modes. mdpi.commdpi.comnih.gov These studies typically show the sulfonamide moiety anchored deep within the active site, with the nitrogen atom forming a coordination bond with the catalytic zinc ion. nih.gov The oxygen atoms of the sulfonamide group often form hydrogen bonds with the backbone of residues like Thr199. nih.gov
The pyridine ring and its substituents, such as the hydroxymethyl group in this compound, extend into different regions of the active site cavity. These interactions contribute to the binding affinity and selectivity of the compound for different CA isoforms. mdpi.com The orientation of these substituents can lead to interactions with either the hydrophilic or lipophilic halves of the active site, influencing the inhibitor's potency and isoform specificity. mdpi.com For instance, docking studies have revealed interactions with residues such as Asn67, Ile91, Gln92, Leu198, and Phe131. nih.gov
Validation of the docking protocol is a critical step in these studies. It is often achieved by re-docking a co-crystallized inhibitor into the enzyme's active site and ensuring the computational model can accurately reproduce the experimentally determined binding pose, typically measured by a low root-mean-square deviation (RMSD) value. nih.gov
| Interaction Type | Interacting Group on Inhibitor | Key Residue/Component in Active Site | Reference |
|---|---|---|---|
| Coordination Bond | Sulfonamide Nitrogen | Zinc Ion (Zn²⁺) | nih.govmdpi.comnih.gov |
| Hydrogen Bond | Sulfonamide Oxygen | Thr199 | nih.gov |
| Hydrophobic/van der Waals Interactions | Aromatic Ring (e.g., Pyridine) | Leu198, Phe131, Ile91 | nih.gov |
| Polar Interactions | Aromatic Ring/Substituents | Asn67, Gln92 | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. nih.govmdpi.com They provide detailed information on the conformational changes and stability of a ligand-protein complex over time. nih.govutupub.fi For pyridine-sulfonamide derivatives, MD simulations complement molecular docking by assessing the stability of the predicted binding poses and exploring the dynamic behavior of the inhibitor within the enzyme's active site. nih.govpku.edu.cn
Once a ligand is docked into a receptor, an MD simulation can be run to observe how the complex behaves in a simulated physiological environment, typically including water and ions. nih.gov The simulation calculates the trajectories of atoms and molecules over a specific period, revealing the stability of key interactions, such as hydrogen bonds and coordination with the zinc ion. nih.govpku.edu.cn A stable binding mode is often characterized by minimal positional fluctuations (low RMSD) of the ligand in the active site throughout the simulation. nih.gov
Studies on sulfonamide inhibitors bound to carbonic anhydrase II have used MD simulations to understand the unbinding process and the critical interactions that maintain the bound state. pku.edu.cn These simulations have shown that in addition to the zinc ion, key residues like Leu198, Thr199, and Thr200 play a crucial role in preventing the inhibitor from dissociating from the enzyme by forming persistent hydrogen bonds with the sulfonamide group. pku.edu.cn MD simulations can also reveal the role of water molecules in mediating interactions between the ligand and the protein.
Furthermore, these simulations can highlight the flexibility of certain regions of the protein upon ligand binding, providing insights that are not available from static docking poses. utupub.fi This information is valuable for understanding the structural basis of inhibitor affinity and selectivity, which can guide the design of more potent and specific inhibitors. nih.gov
| Application | Key Findings/Insights | Reference |
|---|---|---|
| Binding Pose Stability | Confirms the stability of docked conformations over time by analyzing RMSD and key interactions. | nih.gov |
| Interaction Dynamics | Identifies persistent hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex (e.g., with Leu198, Thr199, Thr200). | pku.edu.cn |
| Conformational Analysis | Reveals flexibility of protein active site loops and ligand conformational changes upon binding. | utupub.fi |
| Unbinding Pathways | Investigates the mechanism and energetic barriers for ligand dissociation from the target protein. | pku.edu.cn |
Force Field Applications in Molecular Mechanics
A force field in computational chemistry refers to the functional form and parameter sets used to calculate the potential energy of a system of atoms or molecules. wikipedia.org It is the cornerstone of molecular mechanics methods, including molecular docking and molecular dynamics simulations. researchgate.neteurekaselect.com Force fields model a molecule as a collection of atoms held together by bonds, with the energy of the system being a sum of terms that account for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). wikipedia.orgresearchgate.net
For computational studies on organic molecules like this compound, general-purpose force fields are commonly employed. nih.gov Prominent examples include:
GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields used for proteins and nucleic acids, GAFF provides parameters for a wide range of organic molecules, making it suitable for studying ligand-protein interactions. researchgate.netnih.gov
UFF (Universal Force Field): A force field that estimates parameters based on the element, its hybridization, and connectivity, allowing it to be applied to almost any element in the periodic table.
Ghemical: A computational chemistry software package that incorporates its own force fields, often based on MM+ (a derivative of MM2), for geometry optimization and molecular mechanics calculations.
In practice, when simulating a protein-ligand complex, a combination of force fields is often used. For example, an AMBER force field might be used for the protein, while the GAFF force field is used for the sulfonamide ligand. researchgate.netnih.gov The accuracy of the simulation is highly dependent on the quality of the force field parameters. nih.gov These parameters are derived from experimental data and high-level quantum mechanical calculations to ensure they accurately represent molecular behavior. wikipedia.org Force fields are essential for the "scoring functions" in docking programs, which rank different binding poses based on their calculated interaction energies. eurekaselect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine-Sulfonamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. qub.ac.uk For pyridine-sulfonamide derivatives, QSAR studies are employed to understand which structural features are crucial for their inhibitory activity against targets like carbonic anhydrases or other enzymes. mdpi.comtiu.edu.iqresearchgate.net
The process of developing a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. tiu.edu.iq Then, for each compound, a set of numerical values known as molecular descriptors is calculated. qub.ac.uktiu.edu.iq These descriptors quantify various aspects of the molecule's structure, including:
Constitutional descriptors: Molecular weight, number of atoms, number of rings.
Topological descriptors: Describing atomic connectivity.
Geometric descriptors: Related to the 3D shape of the molecule.
Physicochemical descriptors: Such as lipophilicity (logP), molar refractivity, and electronic properties. mdpi.com
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. qub.ac.ukresearchgate.net For example, a 2D-QSAR model might take the form:
Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the steric and electrostatic fields surrounding the molecules. nih.gov The resulting models produce contour maps that visualize regions where bulky groups, positive or negative charges, or hydrophobic/hydrophilic character are predicted to increase or decrease activity. nih.gov
These models, once validated, can be used to predict the activity of new, unsynthesized pyridine-sulfonamide derivatives, thereby guiding medicinal chemistry efforts to design more potent compounds. tiu.edu.iqnih.gov The analysis can reveal, for instance, that the presence of specific substituents on the pyridine ring is critical for enhancing inhibitory potency. nih.govtiu.edu.iq
In Vitro Biological Activity and Mechanistic Research of 4 Hydroxymethyl Pyridine 2 Sulfonamide
Enzyme Inhibition Studies
Sulfonamides are a well-established class of drugs that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides bind to the active site of DHPS, thereby halting the production of dihydropteroate and, consequently, folic acid. This disruption of folate synthesis is crucial as it inhibits the production of nucleotides necessary for DNA and RNA synthesis, leading to a bacteriostatic effect.
While direct inhibitory data for 4-(hydroxymethyl)pyridine-2-sulfonamide against DHPS is not extensively available in the reviewed literature, the broader class of sulfonamide-containing compounds has been a subject of research for dual inhibition of both DHPS and dihydrofolate reductase (DHFR). For instance, a series of N-sulfonamide 2-pyridone derivatives, which share structural similarities with this compound, have been synthesized and evaluated for their antimicrobial activity. In one study, a novel compound from this series demonstrated potent inhibitory activity against both DHPS and DHFR, with an IC50 value of 2.76 µg/mL for DHPS. nih.gov This suggests that the pyridine-sulfonamide scaffold is a viable pharmacophore for targeting DHPS.
The combination of a sulfonamide with a DHFR inhibitor often results in a synergistic and bactericidal effect, as it blocks two sequential steps in the same metabolic pathway. nih.gov
Dihydrofolate reductase (DHFR) is another critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR disrupts the synthesis of essential precursors for DNA, RNA, and proteins. While trimethoprim is a classic DHFR inhibitor, there is growing interest in developing dual inhibitors that target both DHPS and DHFR to enhance therapeutic efficacy and combat drug resistance. nih.gov
Specific inhibitory data for this compound against DHFR is not readily found in the current body of scientific literature. However, related structures have been investigated. For example, certain N-sulfonamide 2-pyridone derivatives have been designed to possess dual inhibitory activity. One of the most potent compounds in a studied series exhibited an IC50 value of 0.20 µg/mL against DHFR. nih.gov This highlights the potential of pyridine-based sulfonamides to function as DHFR inhibitors. The design of such dual-action molecules is a promising strategy in the development of new antimicrobial agents. nih.govnih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The sulfonamide group is a classic zinc-binding function utilized in the design of CA inhibitors. mdpi.com Pyridine-sulfonamide derivatives have been a focus of research for their potential to selectively inhibit various CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. nih.gov
While specific Ki values for this compound were not found, extensive research on structurally similar pyridine-3-sulfonamides and pyrazolo[4,3-c]pyridine sulfonamides provides insight into the potential activity. These studies have demonstrated that modifications to the pyridine (B92270) ring system can lead to potent and selective inhibition of different CA isoforms. For example, certain pyrazolo[4,3-c]pyridine sulfonamides have shown significant inhibitory activity against hCA I and hCA II. mdpi.com Furthermore, a series of 4-substituted pyridine-3-sulfonamides exhibited a broad range of inhibitory activity, with Ki values reaching the nanomolar range for hCA II, hCA IX, and hCA XII. nih.gov
The inhibitory activities of some representative pyridine sulfonamide derivatives against various human carbonic anhydrase isoforms are presented below.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| 4-(3,4-Dichlorophenyl)piperazin-1-yl-pyridine-3-sulfonamide | 169 | 58.5 | 25.3 | 16.8 |
| 4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide derivative 1 | - | - | 19.5 | - |
| 4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide derivative 2 | - | - | 48.6 | - |
| Pyrazolo[4,3-c]pyridine sulfonamide 1f | 10.1 | 11.2 | 907.5 | 100.2 |
| Pyrazolo[4,3-c]pyridine sulfonamide 1g | 18.5 | 178.5 | 89.3 | 112.5 |
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a key role in the degradation of fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has potential therapeutic applications in pain and inflammation.
A thorough review of the scientific literature did not yield any studies investigating the inhibitory activity of this compound or closely related pyridine-sulfonamide derivatives against FAAH. The primary classes of FAAH inhibitors reported are structurally distinct from pyridine-sulfonamides.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. As such, VEGFR-2 is a significant target for the development of anticancer therapies. nih.gov Several small-molecule inhibitors targeting the tyrosine kinase domain of VEGFR-2 have been developed.
While direct inhibitory data for this compound against VEGFR-2 is not available, the pyridine scaffold is a common feature in many VEGFR-2 inhibitors. nih.gov Research into pyridine-derived compounds has demonstrated potent inhibition of VEGFR-2. For instance, a series of novel pyridine derivatives were synthesized and evaluated for their anticancer activities, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range against VEGFR-2. nih.govnih.gov
The inhibitory activities of some representative pyridine-based compounds against VEGFR-2 are presented below.
| Compound | VEGFR-2 Inhibition (IC50, µM) |
|---|---|
| Pyridine-derivative 8 | 0.13 |
| Pyridine-derivative 9 | 0.13 |
| Pyridine-derivative 10 | 0.12 |
| Sorafenib (Reference) | 0.10 |
Topoisomerases are essential enzymes that manage the topological states of DNA during various cellular processes such as replication and transcription. They are validated targets for cancer chemotherapy. Topoisomerase inhibitors can be broadly classified as poisons, which trap the enzyme-DNA cleavage complex, or catalytic inhibitors.
There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of topoisomerases. However, hybrid molecules incorporating a sulfonamide moiety with other known topoisomerase-targeting scaffolds have been investigated. For example, a series of acridine/sulfonamide hybrids were synthesized and evaluated for their ability to inhibit topoisomerase I and II. mdpi.com One of the compounds in this series, compound 7c, demonstrated significant inhibitory activity against topoisomerase II with an IC50 of 7.33 µM, comparable to the reference drug doxorubicin (IC50 = 6.49 µM). mdpi.com Another compound, 8b, was found to be a potent inhibitor of topoisomerase I with an IC50 of 3.41 µM. mdpi.com These findings indicate that while the sulfonamide group itself may not be the primary pharmacophore for topoisomerase inhibition, its incorporation into larger, more complex molecules can contribute to this activity.
Mechanistic Investigations of Biological Action
The biological effects of this compound are presumed to stem from its interaction with key cellular pathways and enzymes, a characteristic feature of the sulfonamide class of molecules.
Elucidation of Folic Acid Biosynthesis Inhibition Pathways
Sulfonamides are well-established as synthetic bacteriostatic agents that interfere with the folic acid (folate) synthesis pathway in microorganisms. wikipedia.org This pathway is crucial for the production of nucleotides, which are the building blocks of DNA and RNA, and certain amino acids. wikipedia.org In the absence of folate, cells are unable to grow and divide. wikipedia.orgwikipedia.org
The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate pathway. wikipedia.orgwikipedia.orgpatsnap.comwikipedia.org This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate. nih.govresearchgate.netnih.gov Due to the structural similarity between the sulfonamide moiety and PABA, compounds like this compound can act as competitive antagonists, binding to the active site of DHPS and preventing PABA from binding. patsnap.comnih.gov This blockage halts the synthesis of dihydropteroate and, consequently, the entire folate production line. mdpi.comresearchgate.net
This mechanism confers selective toxicity to bacteria and other microorganisms because they must synthesize their own folate de novo. patsnap.comwikipedia.org In contrast, humans and other mammals obtain folate from their diet, making them unaffected by DHPS inhibitors. wikipedia.orgwikipedia.org Some studies also suggest that sulfonamides can act as alternative substrates for DHPS, leading to the formation of non-functional pterin-sulfonamide dead-end products, which may further inhibit the pathway. nih.gov
Molecular Interactions with Target Enzymes and Biomolecules (Binding Modes and Affinities)
A detailed understanding of the molecular interactions between a small molecule and its target is fundamental to elucidating its mechanism of action. frontiersin.org For this compound, the primary expected target is dihydropteroate synthase (DHPS), though interactions with other enzymes, such as carbonic anhydrases (CAs), are also characteristic of the sulfonamide class.
Interaction with Dihydropteroate Synthase (DHPS): The binding of sulfonamides to DHPS is a classic example of competitive inhibition. The molecule occupies the same binding pocket as the natural substrate, PABA. patsnap.comnih.gov This interaction prevents the catalytic reaction required for folate synthesis.
Interaction with Carbonic Anhydrases (CAs): Sulfonamides are also known to be potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. nih.govnih.gov The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion located in the enzyme's active site. nih.govmdpi.com This binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone nitrogen of the amino acid residue Threonine 199. nih.govmdpi.com The aromatic portion of the sulfonamide molecule engages in hydrophobic interactions with residues lining the active site cavity. mdpi.com
The table below summarizes the typical molecular interactions observed for sulfonamides with these two key enzyme targets.
| Target Enzyme | Binding Site | Key Interactions | Type of Inhibition |
| Dihydropteroate Synthase (DHPS) | PABA-binding pocket | Competitive binding due to structural mimicry of PABA. | Competitive |
| Carbonic Anhydrase (CA) | Active site Zn(II) ion | Coordination bond between sulfonamide nitrogen and Zn(II); Hydrogen bonds with active site residues (e.g., Thr199); Hydrophobic interactions with the active site cavity. | Non-competitive / Uncompetitive |
This interactive table summarizes the generalized binding modes of sulfonamide compounds.
Cellular Pathway Modulation (e.g., cell cycle disturbance, apoptosis induction) in in vitro Disease Models
Beyond their antimicrobial effects, certain sulfonamide derivatives have demonstrated the ability to modulate cellular pathways implicated in diseases like cancer, including the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net
Apoptosis Induction: Studies on various sulfonamide hybrids have shown they can trigger apoptosis in cancer cell lines. For example, a study on acridine/sulfonamide derivatives demonstrated their ability to induce both early and late-stage apoptosis in HepG2 liver cancer cells. nih.gov The mechanism can involve both intrinsic and extrinsic apoptotic pathways, potentially through the degradation of anti-apoptotic proteins like Mcl-1 and the activation of caspases. nih.gov
Cell Cycle Disturbance: The same acridine/sulfonamide hybrids were found to cause a reduction in the percentage of cells in the S phase of the cell cycle, indicating an interruption of DNA synthesis. nih.gov Other novel sulfonamides have been reported to cause cell cycle arrest at the G1 phase in prostate cancer cells. researchgate.net
Autophagy: In some contexts, sulfonamides may induce other forms of programmed cell death. Research on sulfabenzamide in T-47D breast cancer cells revealed that it promotes autophagic cell death through the p53/DRAM pathway, with minimal evidence of apoptosis or necrosis. researchgate.net
These findings suggest that this compound could potentially exert cytotoxic effects on diseased cells by interfering with fundamental cellular processes, although specific studies on this compound are required for confirmation.
Target Identification Strategies for the Chemical Compound
Identifying the specific cellular targets of a bioactive small molecule is a critical step in drug discovery and chemical biology. nih.gov For a compound like this compound, several established strategies can be employed. These are broadly categorized into affinity-based and label-free methods. nih.govmatilda.science
Affinity-Based Pull-Down Methodologies
Affinity-based target identification remains a cornerstone technique for discovering the binding partners of small molecules. rsc.org The general workflow involves using a modified version of the compound of interest as a "bait" to capture its target proteins from a complex biological mixture, such as a cell lysate. nih.gov
The process typically involves these steps:
Probe Synthesis: this compound would be chemically modified to attach an affinity tag (e.g., biotin) or to immobilize it on a solid support like agarose beads. nih.gov A variation, photo-affinity labeling, incorporates a photoreactive group that can form a covalent bond with the target upon UV light exposure, strengthening the interaction. nih.govprinceton.edu
Incubation: The resulting probe is incubated with a cell or tissue lysate, allowing it to bind to its specific protein targets. nih.gov
Affinity Purification: The probe-protein complexes are isolated from the lysate. If a biotin tag is used, streptavidin-coated beads can be used to "pull down" the complexes. nih.gov
Identification: The captured proteins are eluted, separated (often by SDS-PAGE), and identified using mass spectrometry. nih.gov
A significant challenge with this method is distinguishing specific binders from non-specific ones. rsc.org This can be addressed by using quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to compare proteins pulled down by the active compound versus an inactive control. pnas.org
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes for Improved Efficiency and Scalability
The advancement of therapeutic candidates from laboratory-scale synthesis to industrial production hinges on the availability of efficient, cost-effective, and scalable synthetic methodologies. For 4-(Hydroxymethyl)pyridine-2-sulfonamide and its analogs, future research will concentrate on moving beyond traditional multi-step procedures, which often involve hazardous reagents like chlorosulfonic acid. rsc.org
Key areas of development include:
Palladium-Catalyzed Cross-Coupling Reactions: One-pot synthesis methods using palladium catalysts are emerging as a powerful strategy. These reactions can construct sulfonamides directly from aryl halides, avoiding the need to first generate a sulfonyl chloride intermediate. This approach significantly improves efficiency and reduces waste. rsc.org
Novel Catalytic Systems: The exploration of innovative catalysts, such as quinoline-based dendrimer-like ionic liquids, has shown promise in facilitating the synthesis of pyridine-sulfonamide moieties under mild conditions. rsc.org These catalysts can enhance reaction rates and yields, contributing to more sustainable chemical processes.
Flow Chemistry: The transition from batch processing to continuous flow chemistry offers significant advantages for scalability and safety. Flow reactors can provide precise control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved purity, and safer handling of reactive intermediates. This is particularly relevant for large-scale production of drug intermediates.
These modern synthetic strategies aim to make the production of this compound and its future derivatives not only more efficient but also more environmentally friendly and economically viable for translational development.
Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of new chemical entities. For derivatives of this compound, in silico techniques are crucial for predicting biological activity, optimizing molecular properties, and understanding interactions with biological targets.
Future computational efforts will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. nih.govjchemlett.com By analyzing a series of derivatives, researchers can build predictive models that identify key structural features responsible for potency and selectivity, thereby guiding the design of more effective compounds. nih.gov
Molecular Docking and Dynamics Simulations: These methods are used to predict and analyze the binding of a molecule to the active site of a target protein. eurjchem.commdpi.com For this compound derivatives, docking can reveal crucial interactions, such as hydrogen bonds formed by the sulfonamide group, which are vital for inhibition. mdpi.com Molecular dynamics simulations further assess the stability of these interactions over time, providing a more dynamic and realistic view of the binding event. mdpi.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a drug candidate is critical for its success. In silico ADMET models can forecast properties like solubility, cell permeability, and potential toxicity early in the discovery process, allowing chemists to modify the structure of this compound derivatives to improve their drug-like characteristics. researchgate.net
| Computational Method | Application | Objective for Lead Optimization |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to build predictive models. nih.gov | Guide the design of new derivatives with enhanced potency by identifying key structural motifs. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a biological target. eurjchem.com | Visualize and optimize interactions within the target's active site to improve binding and selectivity. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of the ligand-protein complex. mdpi.com | Confirm the stability of predicted binding modes and understand the dynamic nature of the interaction. |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Forecasts the pharmacokinetic and toxicological properties of a compound. researchgate.net | Modify the lead compound to improve its drug-likeness, bioavailability, and safety profile. |
Exploration of Novel Biological Targets and Mechanisms of Action
While sulfonamides are historically known as antimicrobial agents that inhibit dihydropteroate (B1496061) synthase (DHPS), the pyridine-sulfonamide scaffold is proving to be remarkably versatile, with activity against a growing list of biological targets. acs.orgnih.gov Future research will continue to explore this polypharmacology to uncover new therapeutic applications for derivatives of this compound.
Promising areas of investigation include:
Enzyme Inhibition: Beyond their classic targets, pyridine-sulfonamides are being investigated as inhibitors of a wide array of enzymes implicated in various diseases. These include carbonic anhydrases (involved in glaucoma and cancer), aromatase (breast cancer), cholinesterases (Alzheimer's disease), and α-glucosidase (diabetes). mdpi.comnih.govnih.govnih.gov
Dual-Target Inhibitors: A contemporary strategy in drug design is to create single molecules that can modulate multiple targets. Researchers are designing hybrid pyridine-sulfonamide compounds that, for example, simultaneously inhibit both DHPS and dihydrofolate reductase (DHFR) for enhanced antimicrobial activity. acs.org
Target Fishing and Chemoproteomics: Advanced "target fishing" methodologies can help identify previously unknown molecular targets for a compound. mdpi.com By screening derivatives against panels of proteins or in cellular systems, researchers can uncover novel mechanisms of action and reposition these compounds for new indications, such as inhibitors of protein kinases like EGFR or PTK2B. mdpi.com
Modulation of Protein-Protein Interactions: The sulfonamide group can act as a key interaction point within protein binding sites. mdpi.com This opens up the possibility of designing derivatives that disrupt disease-relevant protein-protein interactions, a challenging but increasingly important area of drug discovery.
The exploration of these diverse targets could lead to the development of this compound-based therapeutics for cancer, neurodegenerative diseases, metabolic disorders, and viral infections. nih.gov
Design of Next-Generation Pyridine-Sulfonamide Derivatives with Tailored Biological Profiles
The ultimate goal of future research is to integrate knowledge from synthesis, computational modeling, and biology to design next-generation derivatives of this compound with precisely tailored biological profiles. This involves strategic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) studies will guide these designs, focusing on modifications at several key positions:
The Hydroxymethyl Group (-CH₂OH): This functional group at the 4-position of the pyridine (B92270) ring can be modified to alter solubility and serve as a handle for further derivatization. It could be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester to probe interactions with the target protein.
The Pyridine Ring: The nitrogen atom of the pyridine ring influences the compound's electronics and potential for hydrogen bonding. Modifications to the ring itself, such as adding or moving substituents, can fine-tune its properties and orientation within a binding pocket.
The Sulfonamide Linker (-SO₂NH-): The sulfonamide group is often crucial for biological activity, frequently acting as a zinc-binding group in metalloenzymes like carbonic anhydrase. mdpi.com The nitrogen atom can be substituted to create secondary or tertiary sulfonamides, which can alter the molecule's acidity, lipophilicity, and binding characteristics.
| Modification Site on Core Scaffold | Potential Strategy | Desired Outcome |
|---|---|---|
| 4-(Hydroxymethyl) Group | Bioisosteric replacement (e.g., -CH₂F, -CH₂NH₂) or conversion to ester/ether. | Improve metabolic stability, alter solubility, or introduce new interaction points. |
| Pyridine Ring | Introduce substituents (e.g., methyl, halogen) at other positions. | Enhance binding affinity, improve selectivity against off-targets, and modulate electronic properties. |
| Sulfonamide Nitrogen | Alkylation or acylation to form secondary/tertiary sulfonamides. | Fine-tune pKa, improve cell permeability, and explore different binding modes. |
| Hybrid Molecule Design | Covalently link the scaffold to another pharmacophore (e.g., pyrazole, triazole). researchgate.nettandfonline.com | Achieve dual-target inhibition or broaden the spectrum of biological activity. |
By systematically applying these strategies, guided by computational predictions and iterative biological testing, researchers can develop novel drug candidates based on the this compound scaffold with superior efficacy and safety profiles for a range of therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Hydroxymethyl)pyridine-2-sulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling pyridine-2-sulfonyl chloride derivatives with hydroxymethyl precursors. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF at room temperature facilitate carboxamide bond formation, as demonstrated in analogous sulfonamide syntheses . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to carboxylic acid), solvent polarity (DMF vs. dichloromethane), and reaction time (12–24 hrs). Side products like unreacted sulfonyl chlorides can be minimized via silica gel chromatography .
| Reaction Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Coupling Agent | EDC/DMAP | 65–85% |
| Solvent | DMF | >70% efficiency |
| Temperature | 25°C | Minimal byproducts |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for common structural features?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Hydroxymethyl protons (δ 4.5–5.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) show distinct splitting patterns. Sulfonamide NH protons (δ 8.0–9.0 ppm) are sensitive to solvent and concentration .
- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths (e.g., S–N ≈ 1.63 Å) and dihedral angles between pyridine and sulfonamide groups. Hydrogen-bonding networks (e.g., O–H···O) are critical for stability .
- HPLC-MS : Purity assessment (>95%) using C18 columns (0.1% TFA in acetonitrile/water) and ESI-MS for molecular ion confirmation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to identify reactive sites. Docking studies (AutoDock Vina) against targets like NLRP3 inflammasome (IC₅₀ < 1 µM) optimize substituent positioning. For instance, introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position enhances binding affinity .
Q. What strategies resolve contradictory crystallographic data between different polymorphs of this compound?
- Methodological Answer : Contradictions in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) arise from solvent inclusion or temperature-dependent packing. Strategies include:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π-π stacking) to explain packing variations .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in sulfonamides due to flexible hydroxymethyl groups .
- Variable-Temperature XRD : Identifies phase transitions (e.g., 100–300 K) to correlate thermal motion with structural discrepancies .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous buffers, and what degradation pathways dominate?
- Methodological Answer : Stability studies (HPLC monitoring) show:
- pH 7.4 (physiological) : Hydrolytic cleavage of the sulfonamide bond occurs after 72 hrs (15% degradation), with pseudo-first-order kinetics (k = 0.0021 min⁻¹).
- pH < 3 : Acid-catalyzed hydroxymethyl dehydration forms pyridine-2-sulfonamide derivatives .
- Oxidative Pathways : NaClO₂-mediated sulfonyl chloride intermediates (from ) may form under oxidative conditions, requiring argon atmospheres for stabilization .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and cellular assays for this compound derivatives?
- Methodological Answer : Discrepancies often arise from membrane permeability or intracellular metabolism. Solutions include:
- LogP Optimization : Adjust hydrophilicity (e.g., adding PEG linkers) to improve cellular uptake, measured via Caco-2 permeability assays .
- Metabolite Profiling : LC-MS/MS identifies N-demethylated or glucuronidated metabolites that reduce activity .
- Target Engagement Assays : CETSA (Cellular Thermal Shift Assay) confirms target binding in live cells, bypassing permeability artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
